molecular formula C21H17FN4O2 B6575238 3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]- CAS No. 1105196-47-1

3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-

Cat. No.: B6575238
CAS No.: 1105196-47-1
M. Wt: 376.4 g/mol
InChI Key: DNDQSZOFVOJURR-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]- is a complex organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a pyridazinone core, substituted with a 3,4-dimethylphenyl group and a 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]- typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the 3,4-dimethylphenyl group through electrophilic aromatic substitution. The final step involves the coupling of the 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl group using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Pyridazinone, 6-phenyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-
  • 3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-

Uniqueness

The uniqueness of 3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-13-3-4-16(11-14(13)2)18-9-10-20(27)26(24-18)12-19-23-21(25-28-19)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDQSZOFVOJURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119077
Record name 6-(3,4-Dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105196-47-1
Record name 6-(3,4-Dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105196-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3,4-Dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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